Cas no 2227663-04-7 (4-(2R)-oxiran-2-yl-1,3-thiazole)

4-(2R)-Oxiran-2-yl-1,3-thiazole is a chiral epoxide-functionalized thiazole derivative with significant potential in synthetic organic chemistry and pharmaceutical applications. Its key advantages include a reactive oxirane ring, which enables selective ring-opening reactions for the synthesis of complex heterocyclic compounds. The thiazole moiety enhances stability while offering additional sites for functionalization. The (2R)-configuration provides stereochemical control in asymmetric synthesis, making it valuable for producing enantiomerically pure intermediates. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including enzyme inhibitors and agrochemicals. Its well-defined structure and reactivity profile make it a versatile building block for research and industrial applications.
4-(2R)-oxiran-2-yl-1,3-thiazole structure
2227663-04-7 structure
Product name:4-(2R)-oxiran-2-yl-1,3-thiazole
CAS No:2227663-04-7
MF:C5H5NOS
MW:127.164299726486
CID:5766667
PubChem ID:165701904

4-(2R)-oxiran-2-yl-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 2227663-04-7
    • 4-[(2R)-oxiran-2-yl]-1,3-thiazole
    • EN300-1779356
    • 4-(2R)-oxiran-2-yl-1,3-thiazole
    • Inchi: 1S/C5H5NOS/c1-5(7-1)4-2-8-3-6-4/h2-3,5H,1H2/t5-/m0/s1
    • InChI Key: IYMRBVNUASSQRA-YFKPBYRVSA-N
    • SMILES: S1C=NC(=C1)[C@@H]1CO1

Computed Properties

  • Exact Mass: 127.00918496g/mol
  • Monoisotopic Mass: 127.00918496g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 98.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 53.7Ų

4-(2R)-oxiran-2-yl-1,3-thiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1779356-0.5g
4-[(2R)-oxiran-2-yl]-1,3-thiazole
2227663-04-7
0.5g
$1482.0 2023-09-20
Enamine
EN300-1779356-5.0g
4-[(2R)-oxiran-2-yl]-1,3-thiazole
2227663-04-7
5g
$4475.0 2023-06-02
Enamine
EN300-1779356-10g
4-[(2R)-oxiran-2-yl]-1,3-thiazole
2227663-04-7
10g
$6635.0 2023-09-20
Enamine
EN300-1779356-0.05g
4-[(2R)-oxiran-2-yl]-1,3-thiazole
2227663-04-7
0.05g
$1296.0 2023-09-20
Enamine
EN300-1779356-0.25g
4-[(2R)-oxiran-2-yl]-1,3-thiazole
2227663-04-7
0.25g
$1420.0 2023-09-20
Enamine
EN300-1779356-1g
4-[(2R)-oxiran-2-yl]-1,3-thiazole
2227663-04-7
1g
$1543.0 2023-09-20
Enamine
EN300-1779356-0.1g
4-[(2R)-oxiran-2-yl]-1,3-thiazole
2227663-04-7
0.1g
$1357.0 2023-09-20
Enamine
EN300-1779356-2.5g
4-[(2R)-oxiran-2-yl]-1,3-thiazole
2227663-04-7
2.5g
$3025.0 2023-09-20
Enamine
EN300-1779356-10.0g
4-[(2R)-oxiran-2-yl]-1,3-thiazole
2227663-04-7
10g
$6635.0 2023-06-02
Enamine
EN300-1779356-1.0g
4-[(2R)-oxiran-2-yl]-1,3-thiazole
2227663-04-7
1g
$1543.0 2023-06-02

Additional information on 4-(2R)-oxiran-2-yl-1,3-thiazole

Professional Introduction to Compound with CAS No. 2227663-04-7 and Product Name: 4-(2R)-oxiran-2-yl-1,3-thiazole

The compound with the CAS number 2227663-04-7 and the product name 4-(2R)-oxiran-2-yl-1,3-thiazole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a thiazole core linked to an oxirane ring, has garnered considerable attention due to its unique structural and functional properties. The stereochemistry at the (2R)-configuration of the oxirane moiety is particularly noteworthy, as it influences the compound's reactivity and potential biological activity.

In recent years, there has been a growing interest in thiazole derivatives as pharmacophores in drug discovery. Thiazole rings are ubiquitous in bioactive molecules, contributing to their interaction with various biological targets. The introduction of an oxiran-2-yl substituent at the 4-position of the thiazole scaffold introduces a new layer of chemical functionality, enabling diverse modifications and applications. This compound exemplifies the synergy between organic synthesis and medicinal chemistry, offering a platform for developing novel therapeutic agents.

The (2R)-configuration of the oxirane group is particularly significant because it can influence the stereochemical outcome of reactions involving this moiety. Oxiranes, also known as epoxides, are versatile intermediates in organic synthesis, capable of undergoing ring-opening reactions with nucleophiles to form new carbon-carbon bonds. The specific stereochemistry of this compound may enhance its selectivity in biological assays, making it a promising candidate for further investigation.

Recent studies have highlighted the potential of 4-(2R)-oxiran-2-yl-1,3-thiazole in various pharmacological contexts. For instance, researchers have explored its interactions with enzymes and receptors relevant to inflammatory diseases and cancer. The combination of the thiazole and oxirane moieties may confer unique properties that distinguish this compound from other known scaffolds. Preliminary computational studies suggest that this molecule could exhibit favorable binding affinities to target proteins, making it an attractive lead for drug development.

The synthesis of 4-(2R)-oxiran-2-yl-1,3-thiazole involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the construction of the thiazole ring followed by functionalization with an oxirane group at the 4-position. The stereocontrol at the chiral center is achieved through carefully selected reaction conditions and catalysts. This level of precision underscores the importance of advanced synthetic methodologies in producing complex molecules like this one.

One of the most compelling aspects of this compound is its potential as a building block for more complex derivatives. By modifying various functional groups within its structure, chemists can generate libraries of analogs with tailored properties. Such libraries are essential for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. The structural diversity offered by 4-(2R)-oxiran-2-yl-1,3-thiazole makes it a valuable asset in medicinal chemistry research.

In conclusion, 4-(2R)-oxiran-2-yl-1,3-thiazole (CAS No. 2227663-04-7) represents a fascinating example of how structural complexity can be leveraged to develop innovative pharmaceuticals. Its unique combination of a thiazole core and an enantiomerically pure oxirane substituent positions it as a promising candidate for further exploration in drug discovery. As research continues to uncover new applications for this compound and related derivatives, its significance in medicinal chemistry is likely to grow.

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